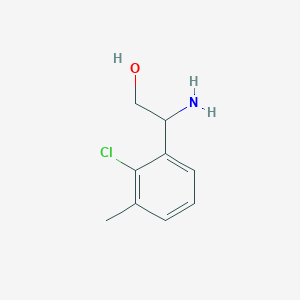
Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a dimethylamino group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate typically begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, dimethylamine, and ethyl chloroacetate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures, often in the range of 0-50°C, and may require solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Chemistry
In chemistry, Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated esters on biological systems. Its interactions with enzymes and proteins can provide insights into the mechanisms of action of similar compounds.
Medicine
This compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions due to its structural similarity to known bioactive compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(dimethylamino)-2-phenylacetate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Methyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(dimethylamino)-2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of a fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-4-16-12(15)11(14(2)3)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQNSIFLYZHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)












